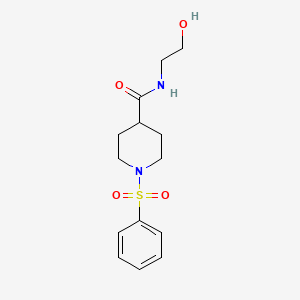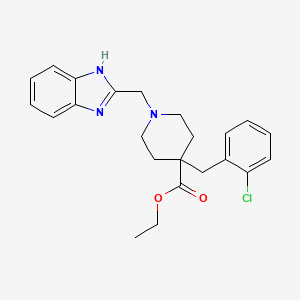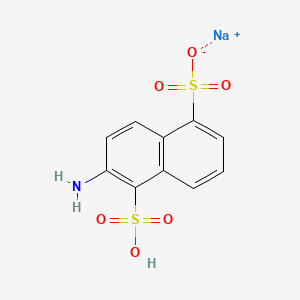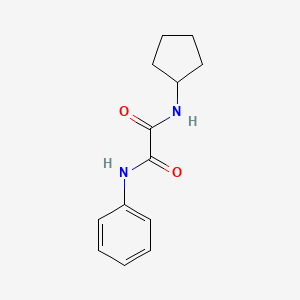
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PEP005, is a natural compound extracted from the sap of the Australian milkwood tree. This compound has been found to possess anti-cancer properties and has been extensively studied in the field of oncology.
Mécanisme D'action
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exerts its anti-cancer effects by activating the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in regulating cell growth, differentiation, and apoptosis. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide activates PKC by binding to its regulatory domain, leading to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in cancer cells. It inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. It also activates the tumor suppressor protein p53, which plays a key role in inducing apoptosis in cancer cells. Additionally, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations in lab experiments. It is highly reactive and can cause skin irritation and other toxic effects, making it difficult to handle. Additionally, its potency can vary depending on the source and purity of the compound.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in combination therapy with other anti-cancer drugs, as N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to enhance the anti-tumor effects of some chemotherapy drugs. Another area of research is the development of novel formulations of N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide's anti-cancer effects and to identify biomarkers that can predict patient response to treatment.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a natural compound with promising anti-cancer properties. Its mechanism of action involves the activation of the PKC pathway, leading to apoptosis in cancer cells. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanisms of action and to identify new applications and formulations for this promising compound.
Méthodes De Synthèse
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a series of chemical reactions starting from the compound 4-piperidone. The synthesis involves the reaction of 4-piperidone with sodium hydride, followed by the addition of 1-chloroethyl phenyl sulfone. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor size.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-11-8-15-14(18)12-6-9-16(10-7-12)21(19,20)13-4-2-1-3-5-13/h1-5,12,17H,6-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQDXDVCPBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
